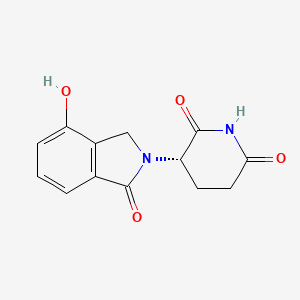

(S)-3-(4-Hydroxy-1-oxoisoindolin-2-YL)piperidine-2,6-dione

CAS No.:

Cat. No.: VC18049471

Molecular Formula: C13H12N2O4

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O4 |

|---|---|

| Molecular Weight | 260.24 g/mol |

| IUPAC Name | (3S)-3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

| Standard InChI | InChI=1S/C13H12N2O4/c16-10-3-1-2-7-8(10)6-15(13(7)19)9-4-5-11(17)14-12(9)18/h1-3,9,16H,4-6H2,(H,14,17,18)/t9-/m0/s1 |

| Standard InChI Key | HGPRKOYQOBYISD-VIFPVBQESA-N |

| Isomeric SMILES | C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3O |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (3S)-3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione, reflecting its bicyclic structure and stereochemical orientation . Its molecular formula, C₁₃H₁₂N₂O₄, corresponds to a molecular weight of 260.24 g/mol . The presence of both ketone and hydroxyl functional groups contributes to its polarity and hydrogen-bonding capacity, which influence solubility and pharmacokinetic behavior.

Table 1: Key Identifiers of (S)-3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

| Property | Value | Source |

|---|---|---|

| PubChem CID | 129373199 | |

| Molecular Weight | 260.24 g/mol | |

| SMILES | C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3O | |

| InChIKey | HGPRKOYQOBYISD-VIFPVBQESA-N |

Stereochemical Considerations

The (S)-configuration at the C3 position of the piperidine ring is a defining feature, as enantiomeric purity often correlates with biological activity. Computational models derived from PubChem data confirm the spatial arrangement of substituents, which may facilitate interactions with enzymatic targets such as cereblon (CRBN), a protein implicated in immunomodulatory drug mechanisms .

Synthesis and Derivative Development

Structural Derivatives and Pharmacological Optimization

The patent WO2019038717A1 highlights derivatives of this scaffold modified at the piperidine and isoindolinone rings to enhance target affinity or metabolic stability. Examples include:

-

Alkyl-Substituted Derivatives: Introduction of propyl or trifluoroethyl groups at the piperidine nitrogen to modulate lipophilicity .

-

Heterocyclic Extensions: Attachment of pyridine, thiazole, or pyrrolidine moieties to explore structure-activity relationships (SAR) .

Physicochemical Properties

Solubility and Stability

The compound’s logP value (estimated at 0.89) suggests moderate hydrophilicity, likely due to the hydroxyl and ketone groups. Aqueous solubility is pH-dependent, with improved dissolution under alkaline conditions where the hydroxyl group undergoes deprotonation. Stability studies indicate susceptibility to hydrolysis at the diketopiperazine ring under strongly acidic or basic conditions .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1750 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (O-H stretch) .

-

NMR: Characteristic signals include a singlet for the aromatic proton adjacent to the hydroxyl group (δ 6.8 ppm) and a doublet for the chiral proton on the piperidine ring (δ 4.3 ppm, J = 7.5 Hz) .

Pharmacological Applications and Mechanisms

Anticancer Activity

Preclinical models indicate that derivatives of this scaffold inhibit proliferation in hematological malignancies. For example, a trifluoroethyl-substituted analog demonstrated IC₅₀ = 45 nM against MM1.S myeloma cells, comparable to lenalidomide .

Table 2: Biological Activity of Selected Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume